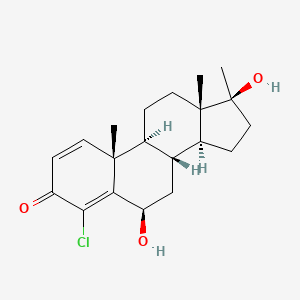

6beta-Hydroxy-dehydrochloromethyltestosterone

Vue d'ensemble

Description

6beta-Hydroxy-dehydrochloromethyltestosterone is a synthetic anabolic-androgenic steroid It is a derivative of chloromethyltestosterone, modified to include a hydroxyl group at the 6beta position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxy-dehydrochloromethyltestosterone typically involves multiple steps starting from chloromethyltestosterone. The key steps include:

Hydroxylation: Introduction of a hydroxyl group at the 6beta position. This can be achieved using reagents such as osmium tetroxide (OsO4) or other hydroxylating agents under controlled conditions.

Purification: The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and adhering to safety and environmental regulations. Techniques such as continuous flow chemistry might be employed to enhance efficiency and yield.

Types of Reactions:

Oxidation: The hydroxyl group at the 6beta position can undergo oxidation to form ketones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter other functional groups.

Substitution: Various substitution reactions can be performed on the chloromethyl group or other positions on the steroid backbone.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or other organometallic reagents.

Major Products:

Oxidation Products: Ketones or carboxylic acids depending on the extent of oxidation.

Reduction Products: Alcohols or alkanes.

Substitution Products: Various substituted steroids depending on the nucleophile used.

Applications De Recherche Scientifique

Anti-Doping Analysis

Detection of Doping in Sports:

6β-OH-DHCMT has been identified as a long-term metabolite useful for detecting DHCMT use in athletes. Studies have shown that this metabolite can remain detectable in urine for extended periods following administration, making it a valuable marker for anti-doping tests.

Case Study: Urinary Excretion Profile

In a controlled study involving five male volunteers, 6β-OH-DHCMT was monitored after administering DHCMT. The results indicated that while individual excretion profiles varied, some participants showed detectable levels of 6β-OH-DHCMT for up to 45 days post-administration. This finding emphasizes its potential utility as a long-term marker in doping control programs .

Metabolic Research

Understanding Steroid Metabolism:

Research on 6β-OH-DHCMT contributes to a broader understanding of the metabolic pathways involved in the biotransformation of anabolic steroids. The identification of its metabolic pathways helps elucidate how steroids are processed in the human body, which is crucial for developing more effective detection methods.

Key Findings:

- The metabolism of DHCMT involves various enzymes, leading to multiple metabolites, including 6β-OH-DHCMT.

- Studies have demonstrated that the presence of this metabolite can indicate prior use of DHCMT, providing insights into its metabolic fate and helping refine detection strategies .

Implications for Anti-Doping Laboratories

Enhanced Detection Strategies:

The identification and characterization of 6β-OH-DHCMT have significant implications for anti-doping laboratories. By focusing on long-term metabolites like 6β-OH-DHCMT, laboratories can improve their testing protocols, ensuring that athletes who use anabolic steroids are accurately identified.

Research Recommendations:

- It is recommended that anti-doping agencies screen for all known metabolites, including both glucuronidated and unconjugated forms, to enhance the identification process.

- Continuous research into the biotransformation pathways of anabolic steroids will support the development of more robust detection methodologies .

Data Table: Metabolite Detection Profiles

Mécanisme D'action

The mechanism of action of 6beta-Hydroxy-dehydrochloromethyltestosterone involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The hydroxyl group at the 6beta position may influence the compound’s binding affinity and metabolic stability.

Comparaison Avec Des Composés Similaires

Chloromethyltestosterone: The parent compound without the hydroxyl group.

Methandrostenolone: Another anabolic steroid with similar anabolic effects but different structural modifications.

Oxandrolone: A synthetic anabolic steroid with a different substitution pattern.

Uniqueness: 6beta-Hydroxy-dehydrochloromethyltestosterone is unique due to the presence of the hydroxyl group at the 6beta position, which can alter its pharmacokinetic properties and biological activity compared to other similar steroids. This modification may enhance its anabolic effects while potentially reducing androgenic side effects.

Activité Biologique

6beta-Hydroxy-dehydrochloromethyltestosterone (DHCMT) is a synthetic anabolic-androgenic steroid, derived from chloromethyltestosterone. This compound has garnered attention due to its unique modifications, particularly the introduction of a hydroxyl group at the 6beta position, which influences its biological activity and pharmacokinetic properties.

The primary mechanism of action for this compound involves its binding to androgen receptors in target tissues. This interaction activates the receptor, leading to alterations in gene expression that promote anabolic processes such as increased protein synthesis and muscle growth. The presence of the hydroxyl group at the 6beta position may enhance binding affinity and metabolic stability compared to other steroids lacking this modification.

Comparative Biological Effects

To better understand the biological activity of DHCMT, it is useful to compare it with related compounds:

| Compound | Anabolic Activity | Androgenic Activity | Unique Features |

|---|---|---|---|

| 6beta-Hydroxy-DHCMT | Moderate | Lower than testosterone | Hydroxyl group at 6beta position |

| Chloromethyltestosterone | High | Moderate | Parent compound without hydroxyl group |

| Methandrostenolone | High | Moderate | Different structural modifications |

| Oxandrolone | Moderate | Low | Distinct substitution pattern |

This table illustrates that while DHCMT exhibits moderate anabolic activity, it has lower androgenic effects compared to testosterone, potentially reducing the risk of androgenic side effects such as hair loss and acne.

Case Studies and Research Findings

-

Urinary Excretion and Metabolite Detection :

A study involving five healthy male volunteers administered DHCMT (5 mg orally) monitored urinary excretion of metabolites over 60 days. The metabolite M3, identified as a long-term marker for DHCMT intake, was detectable for up to 45 days in one volunteer. Variability in metabolite detection was noted among participants, emphasizing the need for comprehensive screening in anti-doping contexts . -

Metabolism Insights :

Research has shown that DHCMT undergoes significant phase I and phase II metabolic transformations, resulting in more polar metabolites that facilitate renal excretion. Notably, the chloro-atom at C-4 does not affect the anabolic or androgenic activity of DHCMT but influences its metabolic pathways, preventing certain enzymatic reductions that are typical for other steroids . -

Long-term Detection Implications :

The identification of long-term metabolites like M2 and M5 highlights the importance of understanding DHCMT's metabolism for anti-doping efforts. These metabolites can serve as markers for detecting steroid abuse in sports, providing critical information for doping control laboratories .

Side Effects

Despite its therapeutic potential, this compound is associated with several side effects:

- Muscle tightness

- Acne

- Functional liver damage

- Amenorrhea in women

These side effects underscore the importance of careful monitoring and regulation in clinical and athletic settings .

Propriétés

IUPAC Name |

(6R,8R,9S,10R,13S,14S,17S)-4-chloro-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClO3/c1-18-7-6-14(22)17(21)16(18)15(23)10-11-12(18)4-8-19(2)13(11)5-9-20(19,3)24/h6-7,11-13,15,23-24H,4-5,8-10H2,1-3H3/t11-,12+,13+,15-,18-,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVLKKXLCOUHPO-MNPQAXFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CC(C4=C(C(=O)C=CC34C)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@H](C4=C(C(=O)C=C[C@]34C)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043257 | |

| Record name | 6beta-Hydroxy-dehydrochloromethyltestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25486-01-5 | |

| Record name | 6beta-Hydroxy-dehydrochloromethyltestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025486015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxy-dehydrochloromethyltestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-HYDROXY-DEHYDROCHLOROMETHYLTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L726LN9HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.